molecular formula C8H5F4NO2 B1395209 3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid CAS No. 1214323-46-2

3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid

Cat. No.: B1395209
CAS No.: 1214323-46-2
M. Wt: 223.12 g/mol
InChI Key: MUURSRJUJPUCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid is an organic compound characterized by the presence of a fluorine atom at the third position, a trifluoromethyl group at the fifth position, and an acetic acid moiety attached to the second position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid typically involves multi-step processes starting from commercially available pyridine derivatives. One common method includes the following steps:

    Halogenation: Introduction of a fluorine atom at the desired position on the pyridine ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst such as copper(I) iodide.

    Acetic Acid Introduction: The acetic acid moiety can be introduced via a carboxylation reaction using carbon dioxide under high pressure or through a Grignard reaction followed by oxidation.

Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are employed to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the acetic acid moiety, forming carboxylic acids or ketones.

    Reduction: Reduction reactions can target the pyridine ring or the acetic acid group, leading to the formation of alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, leading to derivatives with altered chemical properties.

Scientific Research Applications

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of biologically active molecules. Its derivatives have been explored for potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.

Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of 3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid can be synthesized to create compounds with anticancer properties. For instance, modifications to the pyridine ring have resulted in molecules that exhibit selective cytotoxicity against cancer cell lines, highlighting the importance of this compound in drug discovery .

Agricultural Chemicals

The compound is also significant in the field of agrochemicals, particularly as a precursor for herbicides and fungicides. Its trifluoromethyl group contributes to the efficacy and stability of these agricultural products.

Case Study: Herbicide Development
A notable application includes its use in synthesizing herbicides that target specific weed species without harming crops. The incorporation of this compound into herbicide formulations has shown improved selectivity and reduced environmental impact compared to traditional herbicides .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTarget OrganismReference
This compoundAnticancer AgentVarious Cancer Cell Lines
Derivative A (modified structure)HerbicideCommon Weeds
Derivative B (modified structure)FungicidePathogenic Fungi

Mechanism of Action

The mechanism by which 3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites, potentially inhibiting or modulating their activity. The trifluoromethyl group increases lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
  • 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine

Comparison:

  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid : Similar in structure but with a chlorine atom instead of a fluorine atom, leading to different reactivity and biological activity.
  • 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine : Contains both fluorine and chlorine atoms, offering a different set of chemical properties and potential applications.

3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid stands out due to its unique combination of fluorine and trifluoromethyl groups, which confer distinct chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Biological Activity

3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid is a compound of interest due to its potential biological activities and applications in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances its lipophilicity, metabolic stability, and biological activity compared to non-fluorinated analogs. This article reviews the biological activity of this compound, including its mechanisms of action, related case studies, and synthesized derivatives.

The molecular formula for this compound is C₆H₄F₄N O₂. The trifluoromethyl group is known to significantly influence the compound's reactivity and biological interactions due to its strong electron-withdrawing properties.

  • Inhibition of Enzymes : The trifluoromethyl group has been shown to enhance the potency of compounds by stabilizing their interaction with target enzymes. For instance, compounds with similar structures have demonstrated improved inhibition of reverse transcriptase enzymes, which are critical in viral replication processes .
  • Antimicrobial Properties : Research indicates that pyridine derivatives exhibit significant antibacterial and antifungal activities. For example, derivatives containing the trifluoromethyl group have been synthesized and evaluated for their antimicrobial efficacy against various pathogens .
  • Anticancer Activity : Some studies suggest that pyridine derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Similar compounds have shown promising results in vitro against different cancer cell lines .

Synthesis and Testing

A recent study synthesized a series of trifluoromethylpyridine amide derivatives, including this compound. The antibacterial activity was assessed using a range of concentrations, revealing effective inhibition rates against specific bacterial strains (Table 1) .

CompoundConcentration (mg/L)Antibacterial Activity (%)
E110057 ± 0.3
E25044 ± 3.0
E310053 ± 2.5

Pharmacological Studies

In pharmacological studies, compounds similar to this compound were tested for their effects on glycine transporters, revealing significant inhibitory activity which could be leveraged for treating neurological disorders . The structure-activity relationship (SAR) analyses indicated that modifications in the pyridine ring significantly impacted the biological efficacy.

Research Findings

  • Metabolic Stability : The incorporation of fluorine atoms into the structure has been linked to increased metabolic stability in human liver microsomes compared to non-fluorinated analogs .
  • Efficacy Against Parasites : In vitro studies demonstrated that certain trifluoromethylpyridine derivatives exhibited potent activity against Plasmodium falciparum, with EC50 values indicating high efficacy at low concentrations .
  • Toxicological Assessments : Toxicological evaluations are crucial for assessing the safety profile of these compounds. Preliminary results suggest that while some derivatives are effective antimicrobials, they also require careful consideration regarding their toxicity profiles .

Properties

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15/h1,3H,2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUURSRJUJPUCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid
Reactant of Route 2
3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid
Reactant of Route 3
3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid
Reactant of Route 4
3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid
Reactant of Route 5
3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid
Reactant of Route 6
Reactant of Route 6
3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.